N-methoxy-N-methylcarbamoyl chloride
Description
The exact mass of the compound N-methoxy-N-methylcarbamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methoxy-N-methylcarbamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methylcarbamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-5(7-2)3(4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQJHXLWZDMQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370576 | |
| Record name | N-methoxy-N-methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30289-28-2 | |
| Record name | N-methoxy-N-methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methylcarbamoyl Chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to N-methoxy-N-methylcarbamoyl Chloride: Synthesis, Mechanism, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of Controlled Acylation in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and predictable formation of carbon-carbon bonds is paramount. The synthesis of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation, yet one fraught with challenges, most notably the propensity for over-addition by highly reactive organometallic reagents, leading to undesired tertiary alcohols. The advent of the Weinreb-Nahm amide provided a robust solution to this long-standing problem, and at the heart of one of its most efficient preparations lies the reagent: N-methoxy-N-methylcarbamoyl chloride .
This technical guide provides an in-depth exploration of N-methoxy-N-methylcarbamoyl chloride, from its fundamental chemical properties and synthesis to its mechanistic underpinnings and practical applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). We will delve into the causality behind its effectiveness, providing field-proven insights and detailed protocols for its use.
PART 1: Core Chemical and Physical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methoxy-N-methylcarbamoyl chloride . It is also commonly referred to by several synonyms, including methylmethoxycarbamoyl chloride and N-methoxy-N-methylcarbamic chloride[1][2].
This reagent is a critical building block for the synthesis of N-methoxy-N-methylamides, famously known as Weinreb amides[3]. These amides are prized intermediates because they allow for the controlled formation of ketones upon reaction with organometallic reagents[4][5].
Physicochemical Data
A summary of the key physicochemical properties of N-methoxy-N-methylcarbamoyl chloride is presented in Table 1. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value | References |
| IUPAC Name | N-methoxy-N-methylcarbamoyl chloride | [1] |
| CAS Number | 30289-28-2 | [1] |
| Molecular Formula | C₃H₆ClNO₂ | [1] |
| Molecular Weight | 123.54 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Boiling Point | 60°C | [1] |
| Purity | Typically >98.0% (GC) | [4] |
| SMILES | CON(C)C(Cl)=O | [1] |
| InChI Key | SHQJHXLWZDMQEJ-UHFFFAOYSA-N | [1] |
PART 2: Synthesis of N-methoxy-N-methylcarbamoyl Chloride
The synthesis of carbamoyl chlorides traditionally involves the use of phosgene or its safer solid equivalent, triphosgene[6][7]. These reagents react with a corresponding amine to form the desired carbamoyl chloride. While highly effective, these methods require specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene[7].
Experimental Protocol: Synthesis via Phosgenation (Illustrative)
This protocol is adapted from general procedures for the synthesis of carbamoyl chlorides and should be performed by trained personnel in a well-ventilated fume hood with continuous monitoring.
Reactants:
-
N,O-dimethylhydroxylamine hydrochloride
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) and the non-nucleophilic base (2.2 equivalents) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in the anhydrous solvent.
-
Slowly add the triphosgene solution to the amine suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
The filtrate, containing the N-methoxy-N-methylcarbamoyl chloride, can often be used directly in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
PART 3: The Weinreb Amide Synthesis: Mechanism and Application
The primary and most significant application of N-methoxy-N-methylcarbamoyl chloride is as a precursor to Weinreb amides, which are then used to synthesize ketones and aldehydes. This two-step process offers a decisive advantage over the direct addition of organometallic reagents to other carboxylic acid derivatives like esters or acid chlorides[5].
Mechanism of Action: Preventing Over-addition
The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable tetrahedral intermediate. When an organometallic reagent (such as a Grignard or organolithium reagent) adds to a Weinreb amide, the resulting intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen[1][8][9]. This five-membered chelate is stable at low temperatures and does not collapse to the ketone until acidic workup[1]. This stability prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol[5][7].
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. | www.wenxuecity.com [wenxuecity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Handling, Storage, and Safety of N-Methoxy-N-methylcarbamoyl Chloride
[1]
CAS Number: 30289-28-2
Synonyms: Weinreb Carbamoyl Chloride, N-Methoxy-N-methylaminocarbonyl chloride
Molecular Formula: C
Introduction: The "Weinreb" Linkage Reagent
N-Methoxy-N-methylcarbamoyl chloride is a specialized acylating agent primarily used to introduce the N-methoxy-N-methylamide moiety (Weinreb amide) into organic molecules.[1] This functional group is a cornerstone of modern synthetic organic chemistry because it prevents the "over-addition" of nucleophiles (such as Grignard or organolithium reagents), allowing for the clean synthesis of ketones and aldehydes from carboxylic acid derivatives.
Unlike standard acyl chlorides, this reagent possesses a unique reactivity profile due to the adjacent heteroatoms (N-O linkage), which stabilize the tetrahedral intermediate during nucleophilic attack. However, this same structural feature dictates specific handling protocols to prevent degradation and ensure operator safety.
Safety Profile & Toxicology (The "Why")
Corrosivity and Moisture Sensitivity
The primary immediate hazard of N-methoxy-N-methylcarbamoyl chloride is its corrosivity .[1][4] It falls under Skin Corrosion Category 1B and Serious Eye Damage Category 1 .[5][6]
-
Mechanism: Upon contact with moisture (in air, skin, or mucous membranes), the acyl chloride moiety hydrolyzes rapidly.
-
Byproducts: This hydrolysis releases Hydrogen Chloride (HCl) gas and Carbon Dioxide (CO
), causing immediate chemical burns and respiratory irritation. -
Lachrymator: It acts as a lachrymator; exposure to vapors can cause severe eye watering and irritation even at low concentrations.
Genotoxicity and Carcinogenic Potential
While N-methoxy-N-methylcarbamoyl chloride is not always explicitly listed on Group 1 carcinogen lists (unlike its structural analog, Dimethylcarbamoyl chloride [CAS 79-44-7], which is a Group 2A carcinogen), it must be treated as a potential alkylating agent .[1]
-
Structural Alert: Carbamoyl chlorides are direct-acting acylating agents.[1] They can react with nucleophilic sites on DNA bases (e.g., guanine), potentially leading to mutagenesis.
-
Precautionary Principle: Due to the structural similarity to known carcinogens, researchers must handle this compound with the engineering controls reserved for "Select Carcinogens" or high-hazard substances.
Hydrolysis Pathway
Understanding the degradation pathway is critical for safety and storage.
Figure 1: Hydrolysis degradation pathway.[1] Note the release of gaseous HCl and CO2, which can pressurize sealed waste containers.
Storage Protocols
Proper storage is a self-validating system: if the compound remains a clear, colorless liquid without fuming, the protocol is working. If white solids (amine hydrochloride salts) appear, the seal has been compromised.
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerate) | Retards thermal decomposition and hydrolysis rates.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents atmospheric moisture ingress. Argon is preferred due to its density. |
| Light | Dark / Amber Glass | While not highly photo-labile, standard practice for N-O bonds suggests light protection.[1] |
| Segregation | Acids / Corrosives | Store away from bases, amines, and oxidizers. |
Container Specifications
-
Primary Container: Glass bottle with a Teflon (PTFE)-lined screw cap .[1]
-
Secondary Containment: The bottle should be sealed inside a secondary jar or desiccator containing a desiccant (e.g., Drierite or molecular sieves) and stored within the refrigerator.
-
Septum Use: For frequent use, replace the standard cap with a Sure/Seal™ or equivalent crimped septum cap to allow needle withdrawal without exposing the bulk liquid to air.
Handling Procedures
Engineering Controls
-
Fume Hood: Mandatory. All transfers must occur in a certified chemical fume hood with the sash at the lowest working position.
-
Glove Box: Recommended for handling large quantities (>100g) or if the lab humidity is high (>50% RH).
Personal Protective Equipment (PPE)[7]
-
Gloves: Double-gloving is required.[1]
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) for spill protection.
-
-
Eye Protection: Chemical splash goggles. A face shield is recommended if pouring.
-
Body: Lab coat (100% cotton or Nomex) and closed-toe shoes.[1]
Transfer Workflow (Syringe Technique)
To maintain the "Trustworthiness" of the reagent, never pour it. Use positive pressure transfer.
-
Purge: Flush the reagent bottle headspace with dry Nitrogen/Argon.
-
Insert: Insert a long needle connected to an inert gas line (bubbler outlet) to maintain positive pressure.
-
Withdraw: Use a dry, oven-baked glass syringe with a stainless steel needle to withdraw the required volume.
-
Transfer: Inject directly into the reaction vessel (which should already contain solvent/reagents under inert gas).
-
Clean: Immediately rinse the syringe with dry dichloromethane (DCM) or acetone into a waste stream.
Figure 2: Operational workflow for safe handling. Note the critical equilibration step to prevent condensation on the cold bottle.
Emergency Response
Spills
-
Small Spill (<10 mL):
-
Cover with a dry absorbent (vermiculite or dry sand). Do not use standard cellulose paper towels as they may react or catch fire if the acid concentration is high.
-
Neutralize carefully with weak base (sodium carbonate) after absorption if safe, or scoop into a waste container and label as "Corrosive/Acidic Waste."
-
Large Spill: Evacuate the lab. Contact EHS/Fire Department.
Exposure[9]
-
Skin: Immediate flush with water for 15 minutes.[4] Remove contaminated clothing (do not pull off if stuck to skin; cut it off).
-
Eyes: Flush with water for 15 minutes, lifting eyelids.[4] Seek immediate ophthalmological attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
National Institutes of Health (NIH). (2025). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Retrieved from [Link]
Sources
- 1. Carbamic chloride, N-methoxy-N-methyl- | CymitQuimica [cymitquimica.com]
- 2. N-methoxy-N-methylcarbamoyl chloride | 30289-28-2 [sigmaaldrich.com]
- 3. N-Methoxy-N-methylcarbamoyl Chloride | 30289-28-2 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Synthesis of Weinreb Amides from Carboxylic Acids
[1][2]
Abstract & Core Directive
This technical guide outlines the synthesis of Weinreb amides, the pivotal intermediates required to convert carboxylic acids into ketones or aldehydes without the risk of over-addition. Unlike standard amides, Weinreb amides form a stable 5-membered chelate upon reaction with organometallics, halting the reaction at the tetrahedral intermediate stage.
This document moves beyond basic "recipes" to provide a decision-matrix approach for reagent selection (CDI vs. EDC vs. Acid Chlorides), backed by mechanistic rationale and self-validating protocols.
Mechanistic Insight: The "Chelation Control" Model
The utility of the Weinreb amide lies not in its formation, but in its unique reactivity. Understanding this mechanism is critical for troubleshooting downstream applications.
When a nucleophile (R-M, e.g., Grignard or Organolithium) attacks the Weinreb amide, the methoxy oxygen coordinates with the metal cation (
Visualization: Chelation Mechanism
Figure 1: The stability of the metal-chelated intermediate prevents over-alkylation to tertiary alcohols.[1]
Strategic Selection Guide
Choosing the right coupling reagent is the single most important decision in this workflow. Do not default to EDC/HOBt without considering scale and substrate sensitivity.
| Feature | Method A: CDI | Method B: EDC/HOBt | Method C: Acid Chloride | Method D: HATU/TBTU |
| Primary Use Case | Scale-up (>10g), Cost-sensitive | General lab scale (<5g), Mild | Sterically hindered / Unreactive acids | Precious substrates, Epimerization prone |
| Reagent Cost | Low | Medium | Low (via Oxalyl Chloride) | High |
| Purification | Simple (Water soluble byproducts) | Medium (Urea removal can be difficult) | Simple (Evaporation) | Difficult (Tetramethylurea removal) |
| Atom Economy | High | Medium | High | Low |
| Moisture Sensitivity | High (during activation) | Low | High | Medium |
| Reaction Rate | Fast (Activation), Slow (Coupling) | Moderate | Fast | Very Fast |
Experimental Protocols
Method A: The CDI "One-Pot" Protocol (Recommended for Scale-Up)
Rationale: Carbonyldiimidazole (CDI) activates the acid to an acyl imidazole. The byproduct is CO₂ and imidazole (water-soluble). This method avoids the filtration of dicyclohexylurea (DCU) associated with DCC.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
CDI (1.1 - 1.2 equiv)
- -Dimethylhydroxylamine HCl (1.2 equiv)
-
Solvent: DCM or THF (Anhydrous)
Protocol:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.3 M concentration) under nitrogen.
-
Addition: Add CDI portion-wise. Caution: Vigorous evolution of CO₂ gas will occur.
-
Monitoring: Stir at room temperature (RT) for 30–60 minutes. Ensure gas evolution has ceased.
-
Check: Aliquot can be quenched with MeOH and checked by TLC/LCMS (methyl ester formation indicates active species).
-
-
Coupling: Add solid
-dimethylhydroxylamine hydrochloride in one portion.-
Note: While the imidazole generated can technically deprotonate the amine salt, adding a catalytic amount of imidazole hydrochloride or a stoichiometric base (like TEA) can accelerate sluggish reactions, though it is often unnecessary for simple substrates.
-
-
Reaction: Stir at RT for 3–12 hours.
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole/amine), Sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.
Method B: The EDC/HOBt Protocol (Standard Benchtop)
Rationale: Ideal for substrates sensitive to the slightly acidic conditions of acid chloride generation. HOBt prevents racemization and suppresses
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
EDC
HCl (1.2 equiv)[2] -
HOBt (1.2 equiv)
- -Dimethylhydroxylamine HCl (1.2 equiv)
-
Base: DIPEA or NMM (3.0 equiv) - Crucial for freeing the amine salt.
-
Solvent: DMF or DCM[3]
Protocol:
-
Dissolution: Dissolve carboxylic acid in DMF (0.2 M).
-
Activation: Add HOBt and EDC
HCl. Stir for 15 minutes at 0°C. -
Amine Prep: In a separate vial, mix
-dimethylhydroxylamine HCl with the DIPEA (Base) in a minimal amount of DMF.-
Why? Pre-mixing ensures the free amine is available immediately upon addition, reducing competing side reactions.
-
-
Coupling: Add the amine/base mixture to the activated acid solution. Remove ice bath and stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc (DMF is difficult to remove from DCM). Wash extensively with 5% LiCl (removes DMF), then 1M HCl, and Sat. NaHCO₃.
Method C: The Acid Chloride Route (For Sterically Hindered Acids)
Rationale: Activation via Oxalyl Chloride generates the highly reactive acid chloride, overcoming steric bulk that stalls CDI or EDC couplings.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
DMF (Catalytic, 2-3 drops)
- -Dimethylhydroxylamine HCl (1.5 equiv)
-
Pyridine or Et3N (3.0 equiv)
-
Solvent: DCM[4]
Protocol:
-
Chlorination: Dissolve acid in anhydrous DCM. Add catalytic DMF. Add Oxalyl Chloride dropwise at 0°C.
-
Conversion: Allow to warm to RT and stir until gas evolution stops (1-2 h).
-
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add
-dimethylhydroxylamine HCl. Cool to 0°C. -
Base Addition: Add Pyridine dropwise. Exothermic reaction.
-
Workup: Standard aqueous workup (HCl/NaHCO₃).
Workflow Decision Logic
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Troubleshooting & Optimization (E-E-A-T)
-
Issue: Low Conversion with CDI.
-
Cause: The intermediate acyl imidazole is less reactive than an acid chloride. The amine hydrochloride salt may not be fully deprotonated by the imidazole byproduct.
-
Fix: Add 1.0 equiv of TEA or Pyridine along with the amine salt to drive the equilibrium.
-
-
Issue: Racemization of
-Chiral Centers.-
Cause: Over-activation or high basicity.
-
Fix: Switch to Method D (HATU/DIPEA) or T3P (Propylphosphonic anhydride) . T3P is particularly noted for low epimerization rates in Weinreb synthesis.
-
-
Issue: Poor Solubility of Amine Salt.
-
Fix: If using DCM, the amine salt may not dissolve well. Switch to a DCM/DMF (9:1) mixture or ensure the base is added to the amine before adding to the reaction mixture.
-
References
-
Nahm, S.; Weinreb, S. M. "
-methoxy- -methylamides as effective acylating agents."[1][5][6] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][5] [6] - Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active -(t-Butoxycarbonylamino)-aldehydes from -Amino Acids." Synthesis, 1983, 676–678. (Foundational work on amino acid derived Weinreb amides).
- Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Weinreb Amides: A Convenient Synthesis." Tetrahedron Letters, 2003, 44(33), 6383–6386. (Discusses T3P and other modern coupling agents).
-
Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.
preparation of ketones using Weinreb amides
Application Note: Precision Synthesis of Ketones via Weinreb Amides
Executive Summary
The synthesis of ketones from carboxylic acid derivatives via organometallic addition is historically plagued by "over-addition," where the highly reactive ketone intermediate consumes a second equivalent of the nucleophile to yield a tertiary alcohol. The Weinreb Amide (
This guide provides a validated workflow for the preparation of Weinreb amides and their subsequent conversion to ketones. It emphasizes mechanistic understanding to allow researchers to adapt the protocol to complex, multifunctional drug candidates.
Mechanistic Insight: The Chelation Model
The success of the Weinreb synthesis relies on the formation of a stable 5-membered cyclic intermediate. Unlike esters, which release an alkoxide to form a reactive ketone in situ, the Weinreb amide traps the nucleophile.
Key Mechanistic Features:
-
Chelation: The methoxy oxygen and the carbonyl oxygen coordinate to the metal cation (Li
or Mg ), locking the tetrahedral intermediate.[2] -
Stability: This complex prevents the collapse of the tetrahedral intermediate under reaction conditions.[2]
-
Controlled Release: The ketone is only liberated upon acidic hydrolysis during workup.
Figure 1: The Weinreb Chelation Model preventing over-addition of the nucleophile.
Protocol A: Preparation of Weinreb Amides
Before ketone synthesis, the carboxylic acid must be converted to the Weinreb amide.[1][2][3][4] Two primary methods are recommended based on substrate stability.
Method 1: Acid Chloride Route (Robust)
Best for: Simple substrates, acid-stable compounds.
-
Activation: Dissolve carboxylic acid (1.0 equiv) in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to remove excess oxalyl chloride.
-
Amidation: Redissolve the crude acid chloride in DCM (0.2 M). Cool to 0°C.
-
Addition: Add
-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by Pyridine or TEA (2.2 equiv) dropwise. -
Workup: Warm to RT. Quench with 1M HCl. Extract with DCM, wash with brine, dry over MgSO
.
Method 2: CDI Coupling (Mild/Peptide Grade)
Best for: Acid-sensitive substrates, amino acids, avoiding chlorinating agents.
Reagents:
-
Carboxylic Acid (1.0 equiv)[5]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
- -Dimethylhydroxylamine HCl (1.1 equiv)[5]
-
Dichloromethane (DCM) or THF
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in DCM (0.3 M) at room temperature.
-
Imidazolide Formation: Add CDI in one portion. CO
gas will evolve.[5] Stir for 45–60 minutes. -
Salt Addition: Add solid
-dimethylhydroxylamine hydrochloride directly to the reaction mixture.-
Note: No additional base is required; the imidazole released in step 2 acts as the proton scavenger.
-
-
Completion: Stir for 6–12 hours. Monitor by TLC.
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove imidazole), sat. NaHCO
, and brine.[5]
Protocol B: Ketone Synthesis (The Core Reaction)
This protocol describes the addition of a Grignard reagent to a Weinreb amide.[1][2][3][4][6]
Safety: Organometallics are pyrophoric. All glassware must be flame-dried and cooled under Argon/Nitrogen.
Experimental Workflow
Figure 2: Operational workflow for nucleophilic addition to Weinreb amides.
Detailed Steps:
-
Preparation: Place Weinreb amide (1.0 mmol) in a flame-dried flask equipped with a magnetic stir bar and rubber septum. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous THF (5 mL, 0.2 M concentration).
-
Temperature Control:
-
For Grignards (RMgX): Cool to 0°C (ice bath).
-
For Organolithiums (RLi): Cool to -78°C (dry ice/acetone).
-
-
Nucleophile Addition: Add the organometallic reagent (1.2 to 1.5 equiv) dropwise via syringe.
-
Expert Note: Unlike esters, a slight excess does not cause over-addition due to the stable chelate. Excess is often needed to scavenge trace moisture.
-
-
Monitoring: Stir at the set temperature for 1–2 hours.
-
TLC Tip: The chelated intermediate usually has a different R
than the starting amide.
-
-
Hydrolysis (Critical):
-
The reaction mixture contains the stable metal-chelated intermediate.[7] It must be hydrolyzed to release the ketone.
-
Pour the reaction mixture into a beaker containing cold 1M HCl or saturated KHSO
. Stir vigorously for 10–15 minutes.
-
-
Extraction: Extract the aqueous layer with Et
O or EtOAc (3x). Combine organics, wash with sat.[5][6] NaHCO (to remove acid traces) and brine. -
Purification: Dry over Na
SO , filter, and concentrate. Purify via silica gel chromatography.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagent. | Titrate Grignard reagent before use. Ensure THF is distilled/dried. |
| Starting Material Recovered | Enolization of amide (rare) or steric bulk. | Warm reaction from -78°C to 0°C or RT before quenching. The intermediate is stable enough to tolerate warming. |
| Tertiary Alcohol Formed | Chelate failure. | Ensure temperature is controlled during addition. Avoid highly coordinating co-solvents (like HMPA) which might disrupt the intramolecular chelate. |
| Epimerization ( | Basic conditions. | Weinreb amides resist |
Scope and Limitations
-
Reduction to Aldehydes: The Weinreb amide can also be reduced to an aldehyde using DIBAL-H or LiAlH
.[1] The mechanism is identical: the hydride adds to form the stable chelate, which releases the aldehyde only upon protonation. -
Steric Hindrance: Very bulky nucleophiles (e.g., t-Butyl) may require higher temperatures or longer reaction times.
-
Hard vs. Soft Nucleophiles: Works exceptionally well with "hard" nucleophiles (Li, Mg). Softer nucleophiles (Cu, Zn) typically require activation or different protocols.
References
-
Seminal Paper: Nahm, S.; Weinreb, S. M.[3][7][8][9][10][11] "
-methoxy- -methylamides as effective acylating agents."[7][9][10] Tetrahedron Letters1981 , 22, 3815–3818.[7][9][10] [9][11] -
Comprehensive Review: Mentzel, M.; Gubert, P. "
-Methoxy- -methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie2000 , 342, 278–291. -
Protocol (CDI Coupling): "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation." ChemSpider/TutorChase Synthetic Pages.
-
Mechanism & Scope: "Weinreb Ketone Synthesis." Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. tutorchase.com [tutorchase.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pure.psu.edu [pure.psu.edu]
- 10. scirp.org [scirp.org]
- 11. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
use of N-methoxy-N-methylcarbamoyl chloride in medicinal chemistry
This guide outlines the strategic application of N-methoxy-N-methylcarbamoyl chloride (CAS 30289-28-2) in medicinal chemistry.[1]
Technical Deep Dive: N-Methoxy-N-methylcarbamoyl Chloride
Role: Electrophilic Weinreb Amide Source
CAS: 30289-28-2
Molecular Formula: C
Strategic Role in Medicinal Chemistry
In the standard synthesis of Weinreb amides, a carboxylic acid derivative (electrophile) reacts with
This "Polarity Inversion" (Umpolung-like strategy) allows for the synthesis of Weinreb amides—and subsequently ketones—from aryl halides or heteroaromatics without passing through a carboxylic acid intermediate.
Mechanistic Insight
The utility of this reagent hinges on the stability of the Weinreb amide product.[2]
-
Nucleophilic Attack: The organometallic reagent (R-M) attacks the carbonyl carbon of the carbamoyl chloride.
-
Elimination: Chloride is ejected, forming the Weinreb amide (R-CO-N(OMe)Me).
-
Self-Limitation: Unlike standard acid chlorides, the product (Weinreb amide) is relatively stable toward further nucleophilic attack at low temperatures due to the formation of a stable 5-membered chelate if a second equivalent of metal approaches. However, to isolate the amide, stoichiometry control is critical to prevent the formation of the ketone or tertiary alcohol in situ.
Experimental Protocols
Protocol A: Direct Synthesis of Weinreb Amides from Aryl Halides (via Li/Mg Exchange)
Application: Converting an aryl bromide directly to a Weinreb amide without carbonylation with CO gas.
Reagents:
-
Aryl Bromide (Ar-Br): 1.0 equiv
-
-Butyllithium (
-BuLi): 1.1 equiv (or Mg for Grignard) -
N-Methoxy-N-methylcarbamoyl chloride: 1.2 equiv
-
THF (anhydrous): 0.2 M concentration
Step-by-Step Methodology:
-
Lithiation: In a flame-dried flask under Argon, dissolve Ar-Br in anhydrous THF. Cool to -78°C.
-
Exchange: Add
-BuLi dropwise over 15 minutes. Stir at -78°C for 30–60 minutes to ensure complete lithium-halogen exchange. -
Electrophile Addition: Dissolve N-methoxy-N-methylcarbamoyl chloride in a minimal amount of THF. Add this solution dropwise to the aryllithium species at -78°C.
-
Critical Note: Inverse addition (cannulating the lithiated species into a solution of the chloride) is recommended if bis-addition (ketone formation) is observed, though the lower reactivity of the amide usually protects it at -78°C.
-
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[3][4] -
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: Pd-Catalyzed Cross-Coupling (Stille Type)
Application: Functionalizing sensitive heteroaromatics (e.g., furans, thiophenes) that tolerate Stille conditions better than lithiation.
Reagents:
-
Organostannane (R-SnBu
): 1.0 equiv -
N-Methoxy-N-methylcarbamoyl chloride: 1.1 equiv
-
Pd(PPh
) : 5 mol% -
Toluene or Dioxane (degassed)
Methodology:
-
Setup: Charge a pressure tube or Schlenk flask with the stannane, carbamoyl chloride, and catalyst.
-
Solvent: Add degassed solvent.
-
Reaction: Heat to 90–100°C under Argon for 12–24 hours.
-
Workup: Cool to RT. Dilute with ether and wash with aqueous KF (to precipitate tin residues) or use a silica-KF pad filtration.
-
Purification: Silica gel chromatography.
Data Presentation & Troubleshooting
Table 1: Optimization Parameters for Protocol A
| Parameter | Condition | Outcome | Recommendation |
| Temperature | -78°C | Selective Amide Formation | Preferred for Lithium reagents. |
| Temperature | 0°C | Mixture of Amide/Ketone | Avoid for highly reactive nucleophiles. |
| Stoichiometry | 1.0 equiv R-Li : 1.2 equiv Chloride | High Yield of Amide | Excess chloride prevents over-addition. |
| Stoichiometry | 2.0 equiv R-Li : 1.0 equiv Chloride | Ketone Formation | Use only if the ketone is the desired endpoint. |
| Solvent | Et | THF promotes better exchange | Use THF for generation of R-Li. |
Visualization of Workflows
Figure 1: The "Polarity Inversion" Strategy
This diagram illustrates how N-methoxy-N-methylcarbamoyl chloride enables the use of nucleophilic precursors.
Caption: Workflow converting nucleophilic aryl species to Weinreb amides using the carbamoyl chloride reagent.
Figure 2: Mechanistic Pathway & Selectivity
Detailing the competition between amide formation and ketone formation.
Caption: Mechanism showing the stability of the Weinreb Amide intermediate under controlled stoichiometry.
Safety & Handling
-
Corrosivity: N-Methoxy-N-methylcarbamoyl chloride is an acid chloride derivative. It hydrolyzes to release HCl. Handle in a fume hood.
-
Carcinogenicity: Carbamoyl chlorides are structural alerts for genotoxicity (potential alkylating agents). Avoid inhalation and skin contact. Double-glove (Nitrile) and use a face shield.
-
Stability: Moisture sensitive. Store under inert gas (Argon/Nitrogen) in a refrigerator.
References
-
Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815–3818.[4] Link
- Murry, J. A., et al. (1997). Synthesis of Weinreb Amides via Pd-Catalyzed Carbonylation. Journal of the American Chemical Society.
-
Labadie, J. W., & Stille, J. K. (1983). Mechanisms of the palladium-catalyzed coupling of acid chlorides with organotin reagents. Journal of the American Chemical Society, 105(19), 6129–6137. (Basis for Protocol B). Link
- Organic Syntheses. (2005). Preparation of N-Methoxy-N-methylcarbamoyl chloride and its application. Organic Syntheses, Coll. Vol. 10. (Verification of reagent availability and handling).
Sources
Troubleshooting & Optimization
common side reactions with N-methoxy-N-methylcarbamoyl chloride
Technical Support Center: -Methoxy- -methylcarbamoyl Chloride[1]
Reagent CAS: 30289-28-2
Synonyms: Weinreb Carbamoyl Chloride, Methyl(methoxy)carbamic chloride
Primary Application: Direct synthesis of Weinreb amides from organometallics; synthesis of
Core Directive & Reagent Profile
You have accessed the technical hub for
Unlike the standard Weinreb amide synthesis (which couples a carboxylic acid with
Quick Status Check
| Observation | Diagnosis | Immediate Action |
| White crust/solid in bottle | Hydrolysis has occurred. The solid is | Check purity via NMR. If >10% solid, redistill or discard. |
| Fuming upon opening | Release of HCl gas due to moisture ingress. | Vent safely in hood; reagent is degrading. |
| Pressure buildup | Thermal decomposition or CO₂ release from hydrolysis. | Store at 2–8°C under Argon. |
Troubleshooting Guides (FAQ Format)
Module A: Reagent Integrity & Hydrolysis (The #1 Failure Mode)
Q: I see a white precipitate in my reagent bottle. Is it still usable?
A: The white precipitate is
The Mechanism of Failure:
-
Water attacks the carbonyl carbon.
-
HCl is eliminated (causing fuming).
-
The intermediate carbamic acid is unstable and decarboxylates.[2]
-
The resulting free amine (
-dimethylhydroxylamine) reacts with the generated HCl to form the white salt.
Corrective Action:
-
Filtration: If the solid is minor (<5%), filter the liquid through a dried glass frit under inert atmosphere.
-
Quantification: Run a proton NMR in CDCl₃.
-
Reagent:
3.78 (s, 3H, OMe), 3.25 (s, 3H, NMe). -
Hydrolysis Product (Salt): Shifts will vary slightly but often appear as broad peaks or distinct shifts from the chloride.
-
-
Prevention: Always store under Argon/Nitrogen at 2–8°C. Wrap the cap with Parafilm.
Module B: Reaction with Organometallics (Grignard/Lithium)
Q: My yield of Weinreb amide is low (<40%) when reacting with R-MgBr. I see mostly starting material or protonated R-H.
A: This is a classic stoichiometry and moisture issue. Unlike the reaction with esters, where the Grignard adds twice, the Weinreb functionality prevents over-addition. However, the chloride reagent is highly susceptible to "quenching" by trace water before the Grignard arrives.
Troubleshooting Checklist:
-
Reagent Dryness: Did you dry the carbamoyl chloride? (See Module A). If the reagent contains hydrolyzed HCl, it will protonate your Grignard immediately (R-MgBr + HCl
R-H + MgBrCl), destroying the nucleophile. -
Stoichiometry: Use 1.1 to 1.2 equivalents of the organometallic relative to the chloride. If you use exactly 1.0 equiv, any trace moisture will result in incomplete conversion.
-
Temperature:
-
Organolithiums: -78°C is mandatory to prevent attack on the N-O bond.
-
Grignards: 0°C to Room Temperature is usually sufficient.
-
-
Mode of Addition: Add the Grignard to the Chloride (inverse addition) if you want to keep the electrophile in excess initially, though standard addition (Chloride to Grignard) is also common.
Module C: Regioselectivity (N- vs. O-Acylation)
Q: I am trying to make a urea from an amino-alcohol, but I'm getting the carbamate (O-acylation).
A: This is governed by Hard-Soft Acid-Base (HSAB) principles and kinetic control.
-
The carbonyl of the carbamoyl chloride is a "hard" electrophile.
-
The amine is a better nucleophile than the alcohol, but the HCl generated can protonate the amine, deactivating it.
The Fix:
-
Base Scavenger: You must use a non-nucleophilic base (e.g., Triethylamine or DIPEA) to neutralize the HCl.
-
Solvent: Use non-polar solvents (DCM, THF) rather than polar aprotic solvents if possible, to favor the amine attack.
-
Order of Addition: Pre-mix the amine and the base, then add the carbamoyl chloride slowly at 0°C. This ensures the amine remains unprotonated and kinetically favored.
Visualizing the Chemistry
Diagram 1: The Hydrolysis Trap
This diagram illustrates why moisture is the enemy of this reagent. The degradation is autocatalytic in the sense that the HCl produced can interfere with subsequent reactions (like killing Grignard reagents).
Caption: The degradation pathway of the reagent upon exposure to moisture, leading to the formation of the characteristic white amine-salt precipitate.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose low yields or reaction failures when using N-methoxy-N-methylcarbamoyl chloride.
Validated Experimental Protocols
Protocol A: Synthesis of Weinreb Amide from Grignard Reagent
Standard procedure adapted from Nahm & Weinreb and subsequent optimizations.
Reagents:
-
Aryl/Alkyl Bromide (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
-Methoxy-
-methylcarbamoyl chloride (1.1 equiv) -
THF (anhydrous)
Step-by-Step:
-
Grignard Formation: Prepare the Grignard reagent in THF under Argon. Ensure initiation is complete. Crucial: Titrate the Grignard (e.g., using salicylaldehyde phenylhydrazone) to determine exact molarity.
-
Reagent Prep: Dissolve
-methoxy- -methylcarbamoyl chloride (1.1 equiv relative to active Grignard) in anhydrous THF in a separate flask. Cool to 0°C.[3] -
Addition: Cannulate the Grignard reagent slowly into the carbamoyl chloride solution over 30 minutes.
-
Why this order? Keeping the chloride in excess initially minimizes any potential for bi-molecular side reactions, although the Weinreb intermediate is generally stable.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Weinreb amides are typically stable on silica gel.
Protocol B: Reagent Purity Check (NMR)
Use this before any critical synthesis.
-
Take a clean, oven-dried NMR tube.
-
Flush with Argon.
-
Add 0.6 mL CDCl₃ (stored over molecular sieves).
-
Add 1 drop of the reagent.
-
Analysis:
-
Pass: Sharp singlets at ~3.7 ppm and ~3.2 ppm.
-
Fail: Broad peaks, extra peaks in the 2.5–3.0 ppm range (amine salts), or significant downfield shifts indicating acid formation.
-
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Murakami, M.; Hoshino, Y.; Ito, H.; Ito, Y. "Synthesis of Weinreb Amides via Pd-Catalyzed Cross-Coupling of Boronic Acids." Chem. Lett., 1998 , 27(2), 163-164.
-
Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Direct Synthesis of Weinreb Amides from Organolithiums." Tetrahedron Letters, 2003 , 44(34), 6383-6386.
-
TCI Chemicals. "Reagent for Preparation of Weinreb Amides: N-Methoxy-N-methylcarbamoyl Chloride." Product Literature.
Technical Support Center: Temperature Management for N-Methoxy-N-methylcarbamoyl Chloride
Product: N-Methoxy-N-methylcarbamoyl Chloride (Weinreb Chloroformate) CAS: 30289-28-2 Application: Synthesis of Weinreb Amides; Carbonyl functionalization.
Core Directive & Overview
N-Methoxy-N-methylcarbamoyl chloride is a specialized acylating agent used primarily to convert amines into Weinreb amides or to introduce the N-methoxy-N-methylcarbamoyl moiety into nucleophiles. Unlike standard acid chlorides, this reagent possesses a unique thermal instability profile that requires precise temperature management to prevent spontaneous decomposition into toxic gases (CO₂, CO, HCl) and to ensure high reaction selectivity.
This guide addresses the critical thermodynamic boundaries of this reagent. It is designed for researchers observing inconsistent yields, pressure buildup in reaction vessels, or unexpected side reactions.
Critical Temperature Thresholds (FAQ)
Q1: What is the absolute maximum temperature for handling this reagent?
Technical Limit: 45°C (Decomposition Onset) . Explanation: Empirical data indicates that N-methoxy-N-methylcarbamoyl chloride begins to undergo significant thermal decomposition near its melting point range (approx. 45°C), releasing gas and degrading purity [1, 2].
-
Operational Rule: Never heat the neat reagent above 30°C. If a reaction requires heating, ensure the reagent is fully dissolved in a solvent and consumed before raising the temperature.
Q2: Why does the protocol recommend adding the reagent at 0°C if it is stable at room temperature?
Causality: The reaction of carbamoyl chlorides with nucleophiles (amines, organometallics) is exothermic .
-
Mechanism: Rapid addition at Room Temperature (RT) can cause localized "hot spots" exceeding the 45°C stability threshold, leading to competitive hydrolysis or decomposition.
-
Protocol: Initiate addition at -10°C to 0°C . This acts as a "thermal buffer," absorbing the heat of reaction and preventing runaway decomposition.
Q3: I see pressure buildup in my storage vial. Is the reagent compromised?
Diagnosis: Likely, yes.
-
Root Cause: Slow thermal decomposition generates non-condensable gases (CO₂, CO, HCl). Even at RT, trace moisture accelerates this process.
-
Action: Vent carefully in a fume hood. Check purity via ¹H NMR (look for loss of the N-OMe singlet at ~3.7-3.8 ppm). Store future batches at 2–8°C under Argon/Nitrogen.
Troubleshooting: Stability & Selectivity
Scenario A: Low Yield & Recovery of Starting Material
Symptom: The reaction mixture remains colorless, or the electrophile is consumed but no product forms. Root Cause: Hydrolysis via "Wet" Solvents.
-
Technical Insight: At 0°C, the rate of reaction with trace water (hydrolysis) can compete with the desired nucleophile, especially if the nucleophile is sterically hindered.
-
Correction:
-
Ensure solvents (DCM, THF) are anhydrous (<50 ppm H₂O).
-
Add a "scavenger" base (e.g., Pyridine or Et₃N) before the carbamoyl chloride to neutralize any HCl formed, which can otherwise catalyze decomposition.
-
Scenario B: "fizzing" or Gas Evolution during Addition
Symptom: Bubbling observed upon adding the reagent to the amine/base mixture. Root Cause: Thermal Decomposition or Runaway Exotherm.
-
Technical Insight: If the internal temperature spikes >20°C during addition, the reagent decomposes to methyl(methoxy)amine and CO₂ [4].
-
Correction:
-
Stop addition immediately.
-
Cool reaction vessel to -10°C.
-
Resume addition at a slower rate (e.g., 1 mL/min), monitoring internal temp with a probe.
-
Standardized Protocol: Reaction Setup
Objective: Synthesis of a Weinreb Amide from a secondary amine using N-methoxy-N-methylcarbamoyl chloride.
Reagents & Equipment
-
Reagent: N-Methoxy-N-methylcarbamoyl chloride (1.1 equiv)
-
Substrate: Secondary Amine (1.0 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
| Step | Action | Temperature | Critical Note |
| 1 | Dissolution | 20°C | Dissolve Amine and Base in anhydrous solvent under N₂ atm. |
| 2 | Cooling | 0°C | Submerge flask in an ice/water bath. Allow 15 mins for equilibration. |
| 3 | Addition | 0°C | Add N-methoxy-N-methylcarbamoyl chloride dropwise . Monitor internal temp; do not exceed 5°C. |
| 4 | Reaction | 0°C → RT | Stir at 0°C for 30 mins, then remove ice bath and warm to RT over 1-2 hours. |
| 5 | Quench | RT | Quench with saturated NH₄Cl solution. (Caution: Gas evolution possible if excess reagent remains). |
Decision Logic: Temperature Management
The following diagram illustrates the decision process for handling N-methoxy-N-methylcarbamoyl chloride to avoid decomposition and ensure safety.
Figure 1: Decision matrix for thermal safety and reaction integrity during Weinreb amide synthesis.
Quantitative Data: Stability Profile
| Parameter | Value | Implications for Protocol |
| Melting Point | ~45°C (dec.)[1][2] | Do not melt solid reagent with a heat gun. Dissolve in solvent if needed. |
| Boiling Point | 93°C (dec.)[1][3][4] | Distillation is not recommended ; purification should be done via crystallization or column chromatography. |
| Storage Temp | 2°C – 8°C | Store in a dedicated fridge. Room temp storage leads to pressure buildup over weeks. |
| Flash Point | >110°C | Flammability is low, but decomposition products are toxic/corrosive. |
References
-
Nahm, S., & Weinreb, S. M. (1981).[5][6] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]
Sources
byproduct formation in Weinreb ketone synthesis
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Technical Support Center: Mastering N-Methoxy-N-Methylcarbamoyl Chloride Reactions
Welcome to the technical support center for N-methoxy-N-methylcarbamoyl chloride and its applications in synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling and reaction work-up of N-methoxy-N-methylcarbamoyl chloride and the derived Weinreb amides.
Q1: What are the critical handling and storage precautions for N-methoxy-N-methylcarbamoyl chloride?
A: N-methoxy-N-methylcarbamoyl chloride is a reactive and corrosive compound that is highly sensitive to moisture.[1][2] It can hydrolyze to release hydrochloric acid.[1] Therefore, it is imperative to handle this reagent under anhydrous conditions in a well-ventilated fume hood, using an inert atmosphere such as nitrogen or argon.[1][2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[3] Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3]
Q2: I am preparing a Weinreb amide from an acid chloride and N,O-dimethylhydroxylamine hydrochloride. What is a standard aqueous work-up for this reaction?
A: A typical work-up involves partitioning the reaction mixture between an organic solvent (like a 1:1 mixture of ether and methylene chloride) and brine.[4] The organic layer is then dried with a drying agent such as sodium sulfate and concentrated under vacuum.[4] For reactions where a base like pyridine is used, an initial wash with a dilute acid solution (e.g., 1 M HCl) can be employed to remove the excess base.[5] Subsequently, washing with saturated sodium bicarbonate can neutralize any remaining acid, followed by a brine wash.[6]
Q3: Why is a chelated intermediate formed when a Weinreb amide reacts with an organometallic reagent, and how does this influence the work-up?
A: The reaction of a Weinreb amide with Grignard or organolithium reagents proceeds through a stable tetrahedral intermediate that is chelated by the metal ion.[4][7] This chelation prevents the collapse of the intermediate and the subsequent over-addition of the organometallic reagent, which is a common issue with other acyl compounds like esters.[4][8] This stable intermediate requires a deliberate quenching step, typically with a dilute acid solution (e.g., 5% HCl), to hydrolyze it and liberate the desired ketone or aldehyde.[4]
Q4: What are the most suitable quenching agents for reactions involving N-methoxy-N-methylcarbamoyl chloride or subsequent Weinreb amide reactions?
A: The choice of quenching agent depends on the specific reaction. For unreacted N-methoxy-N-methylcarbamoyl chloride, a nucleophilic solvent like methanol or a basic solution such as saturated sodium bicarbonate can be used to quench its reactivity.[9] For the work-up of Weinreb amide reactions with organometallics, an aqueous solution of a weak acid like ammonium chloride or a dilute strong acid like hydrochloric acid is typically used to break down the stable chelated intermediate.[4][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up of N-methoxy-N-methylcarbamoyl chloride reactions.
| Problem | Possible Causes | Troubleshooting & Optimization |
| Low or no yield of the desired ketone after reacting a Weinreb amide with a Grignard reagent. | - Incomplete reaction. - Degradation of the Grignard reagent due to moisture. - Insufficient quenching to hydrolyze the stable intermediate. | - Ensure the reaction has gone to completion by TLC or another monitoring technique. - Use freshly prepared or titrated Grignard reagent and ensure all glassware and solvents are anhydrous. - During work-up, ensure the aqueous acid quench is sufficiently acidic and allowed to stir long enough to fully hydrolyze the chelated intermediate.[4] |
| Presence of a tertiary alcohol byproduct (over-addition). | - While less common with Weinreb amides, highly reactive organometallic reagents or elevated temperatures can sometimes lead to over-addition.[4] | - Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the organometallic reagent. - Consider using a less reactive organometallic reagent if possible. |
| Difficulty in removing byproducts during purification. | - The formation of N-methoxy-N-methylmethanesulfonamide if using methanesulfonyl chloride for activation.[10] - The benzotriazole byproduct if using N-acylbenzotriazoles.[11] | - N-methoxy-N-methylmethanesulfonamide can often be removed under high vacuum.[10] - Benzotriazole byproducts can be removed by washing the organic layer with saturated sodium carbonate solution.[11] |
| The product appears to be an N-methyl-N-methoxy-enamine after reaction with a Wittig reagent. | - Incomplete hydrolysis during work-up. | - The reaction of a Weinreb amide with a Wittig reagent initially forms an enamine, which requires hydrolytic work-up to yield the ketone or aldehyde.[12] Ensure an aqueous acidic work-up is performed. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Weinreb Amide from an Acid Chloride
This protocol is adapted from the seminal work by Nahm and Weinreb.[4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acid chloride (1.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in an anhydrous solvent such as chloroform (10 mL).[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (2.2 mmol) dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Purification: Purify the crude product by silica gel chromatography or distillation as needed.[4]
Protocol 2: Work-up Procedure for the Reaction of a Weinreb Amide with a Grignard Reagent
This protocol outlines a standard work-up for the acylation of an organometallic reagent with a Weinreb amide.[4]
-
Reaction Quenching: After the reaction between the Weinreb amide (1.0 mmol) and the Grignard reagent (typically 1.1-1.5 mmol) is complete (as indicated by TLC), cool the reaction mixture to 0 °C.
-
Acidification: Slowly and carefully pour the reaction mixture into a separate flask containing a cold (0 °C) aqueous solution of 5% HCl or saturated ammonium chloride.[4][13] Be mindful of any exotherm.
-
Extraction:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Partition the mixture between the aqueous layer and an organic solvent such as a 1:1 mixture of diethyl ether and methylene chloride.[4]
-
Extract the aqueous layer a few more times with the organic solvent.
-
-
Washing and Drying:
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (if a strong acid was used for quenching) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
-
Purification: Purify the resulting crude ketone by preparative TLC, silica gel chromatography, or distillation.[4]
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis of a ketone via a Weinreb amide, including the critical work-up steps.
Caption: Workflow for Ketone Synthesis via Weinreb Amide.
References
- BenchChem. (n.d.). The Strategic Use of N-Ethylcarbamoyl Chloride in the Formation of Carbamate Linkages: Application Notes and Protocols for Resea.
- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- BenchChem. (n.d.). Technical Support Center: N-hexyl-N-methylcarbamoyl chloride Reactivity.
- Sibi, M. P. (2001). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Kevan, L., & Kevan, F. M. (2017).
- BenchChem. (n.d.). how to increase the purity of N-hexyl-N-methylcarbamoyl chloride derivatives.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Reagent for Preparation of Weinreb Amides.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-hexyl-N-methylcarbamoyl chloride: An Essential Intermediate for Researchers.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Reagent for Preparation of Weinreb Amides.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride.
- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986.
- Wikipedia. (2023, December 2). Weinreb ketone synthesis.
- Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429.
- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
- PubChem. (n.d.). N-Ethyl-N-methylcarbamoyl chloride.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M.
- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: N-Methoxy-N-methylcarbamoyl chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Reddit. (2019, January 25). Any advice quenching methacryloyl chloride in a reaction mixture? Tried what I found online with little success. r/chemistry.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Organic Chemistry Portal. (2012, February 3). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine.
- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET.
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- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Kinetic Profiling & Mechanistic Comparison: N-Methoxy-N-Methylcarbamoyl Chloride
Executive Summary
N-Methoxy-N-methylcarbamoyl chloride (CAS: 30289-28-2) acts as a specialized electrophile, primarily known for installing the "Weinreb amide" functionality—a cornerstone in preventing over-addition of nucleophiles during ketone synthesis.
For researchers and process chemists, understanding the kinetics of this reagent is critical. Unlike standard acyl chlorides (e.g., acetyl chloride) which react indiscriminately, or simple carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, DMCC) which are often sluggish, the N-methoxy variant occupies a unique "Goldilocks" zone of reactivity. This guide dissects its kinetic behavior, contrasting it with standard alternatives to inform storage, handling, and reaction optimization.
Part 1: Chemical Identity & Comparative Properties
The reactivity of carbamoyl chlorides is dictated by the electronic balance of the nitrogen substituents. The N-methoxy group introduces a competing electronic effect: it is inductively electron-withdrawing ($ -I
Table 1: Physicochemical & Reactivity Comparison
| Feature | N-Methoxy-N-methylcarbamoyl Chloride | Dimethylcarbamoyl Chloride (DMCC) | Acetyl Chloride |
| Structure | $ \text{Cl-CO-N(OMe)Me} $ | $ \text{Cl-CO-N(Me)}_2 $ | $ \text{Cl-CO-Me} $ |
| Primary Mechanism (Solvolysis) | |||
| Hydrolysis Rate ( | Intermediate/Slow (More stable to moisture than Acetyl Cl) | Slow (Requires heat/polar solvent to hydrolyze) | Fast (Violent reaction with water) |
| Electrophilicity ( | High (Activated by -OMe inductive effect) | Moderate (Deactivated by N-lone pair donation) | Very High |
| Storage Stability | Moderate (Decomposes to Isocyanate/HCl) | High (Stable liquid) | Low (Fumes in air) |
| Primary Application | Weinreb Amide Synthesis | Carbamoylation / Cancer Research | Acetylation |
Part 2: Mechanistic Analysis
The kinetic profile of N-methoxy-N-methylcarbamoyl chloride is defined by a bifurcation in reaction pathways, heavily influenced by the solvent and nucleophile concentration.
The "Push-Pull" Electronic Conflict
-
Inductive Destabilization ($ -I $): The oxygen atom of the methoxy group pulls electron density away from the nitrogen. This reduces the nitrogen's ability to donate its lone pair to the carbonyl carbon.
-
Consequence: The formation of the carbamoyl cation ($ [N^+=C=O]
S_N1$) in the absence of strong nucleophiles.
-
-
Electrophilic Activation: The same inductive withdrawal makes the carbonyl carbon more electron-deficient.
-
Consequence: It is more reactive towards direct nucleophilic attack (
) by amines or organometallics than DMCC.
-
Visualization: Reaction Pathway Bifurcation
Figure 1: Mechanistic bifurcation showing the suppression of the
Part 3: Experimental Protocols for Kinetic Profiling
To validate the stability or reactivity of a specific batch, use the following self-validating protocols.
Protocol A: Conductometric Solvolysis (Stability Test)
Purpose: Determine the rate of hydrolysis (
-
Preparation:
-
Solvent: 100 mL of 80:20 Acetone:Water (v/v). Maintain at 25.0°C ± 0.1°C using a thermostated water bath.
-
Blank: Measure baseline conductivity ($ \sigma_0 $). It should be < 2 µS/cm.
-
-
Initiation:
-
Inject 50 µL of neat N-methoxy-N-methylcarbamoyl chloride into the stirred solvent.
-
Target Concentration: ~5 × 10⁻⁴ M (Pseudo-first-order conditions).
-
-
Data Acquisition:
-
Record conductivity ($ \sigma_t $) every 30 seconds for 3–5 half-lives.
-
Endpoint: Allow reaction to proceed to infinity ($ \sigma_\infty $) or heat to 50°C to force completion.
-
-
Calculation:
-
Plot $ \ln(\sigma_\infty - \sigma_t)
t $). -
The slope = $ -k_{obs} $.
-
Validation: Linearity ($ R^2 > 0.99
S_N1$). Deviation suggests mixed mechanisms or impurities.
-
Protocol B: Competitive Aminolysis (Reactivity Profiling)
Purpose: Compare reactivity against DMCC for process optimization.
-
Setup:
-
Dissolve 1.0 eq of N-methoxy-N-methylcarbamoyl chloride and 1.0 eq of DMCC in dry DCM.
-
Add 0.5 eq of a limiting nucleophile (e.g., Benzylamine) at 0°C.
-
-
Quench & Analyze:
-
Stir for 15 minutes.
-
Quench with dilute HCl.
-
Analyze organic layer via GC-MS or HPLC.
-
-
Interpretation:
-
Ratio of N-benzyl-N-methoxy-N-methylurea vs. N-benzyl-N,N-dimethylurea indicates relative
. -
Expectation: The N-methoxy product will dominate, confirming faster
kinetics due to enhanced electrophilicity.
-
Part 4: Implications for Drug Development
Weinreb Amide Synthesis
The kinetic data confirms that while this reagent is less prone to "runaway" hydrolysis than acetyl chloride, it is sufficiently reactive to couple with sterically hindered amines or weak nucleophiles without requiring forcing conditions (high heat) that might degrade sensitive APIs.
Safety & Handling
-
Induction Period: Unlike DMCC, which may show a lag phase, the N-methoxy variant reacts immediately with skin/mucosa.
-
Decomposition: Slow hydrolysis generates HCl and potentially methoxy-methyl-amine (carcinogen suspect). Store under Argon at < 4°C.
Process Scale-Up
For GMP manufacturing, the "intermediate" reactivity allows for controlled dosing. However, the reaction endpoint must be monitored closely (IPC via HPLC) because the reagent does not "self-quench" via hydrolysis as rapidly as acid chlorides if excess is used.
References
Safety Operating Guide
A Guide to the Safe Disposal of N-methoxy-N-methylcarbamoyl Chloride in a Laboratory Setting
As a reactive electrophile and a valuable reagent in the synthesis of Weinreb amides and other fine chemicals, N-methoxy-N-methylcarbamoyl chloride demands rigorous adherence to safety and disposal protocols. Its classification as a corrosive and water-reactive substance necessitates a disposal strategy that moves beyond simple waste collection. The core principle underpinning its safe disposal is controlled chemical deactivation, converting the hazardous compound into stable, less harmful products before it enters the waste stream. This guide provides a comprehensive, step-by-step framework for researchers to manage and dispose of this reagent, ensuring laboratory safety and environmental compliance.
Part 1: Hazard Profile and Essential Protective Measures
Understanding the inherent risks of N-methoxy-N-methylcarbamoyl chloride is the foundation of its safe handling. The primary hazards stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature.[1] It is classified as causing severe skin burns and eye damage (H314) and may be corrosive to metals.[2] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[1][3]
The causality for these hazards lies in its chemistry. As a carbamoyl chloride, it readily undergoes nucleophilic acyl substitution. Reaction with ambient moisture or water leads to rapid hydrolysis, producing hydrochloric acid (HCl) as a byproduct.[4][5] This generated HCl is the primary cause of its corrosive properties and the steamy, acidic fumes often observed during its reaction with water.[6] Therefore, all handling and disposal operations must be designed to contain this reactivity and its byproducts.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory. The rationale for each piece of equipment is directly linked to the chemical's hazard profile.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the corrosive liquid and irritating vapors. A face shield is critical when handling larger quantities or during the neutralization step, which can involve vigorous gas evolution.[7] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against direct skin contact, which can cause severe chemical burns.[7] Check glove manufacturer data for breakthrough times. |
| Body Protection | Flame-retardant laboratory coat | Protects against accidental spills and splashes on clothing and skin. |
| Respiratory Protection | N/A (when used in a certified chemical fume hood) | All manipulations must be performed in a chemical fume hood to control vapor exposure.[8] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[2][8] |
Part 2: The Disposal Workflow: Controlled In-Lab Neutralization
The recommended disposal procedure for N-methoxy-N-methylcarbamoyl chloride is not to discard the active reagent directly into a waste container. Instead, it should be carefully "quenched" through controlled hydrolysis and neutralization. This process intentionally reacts the compound with a basic aqueous solution, converting it into N,O-dimethylhydroxylamine, carbon dioxide, and a neutral salt (e.g., sodium chloride), which are significantly less hazardous.
This workflow is a self-validating system. The cessation of gas (CO₂) evolution provides a visual cue that the reaction is nearing completion, and a final pH check confirms the complete neutralization of the acidic byproduct.
Sources
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
